Montelukast-d6 Sodium Salt

概要

説明

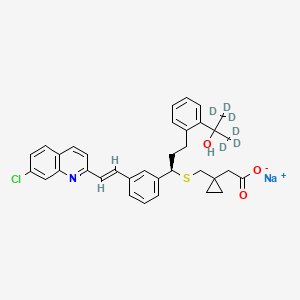

Montelukast-d6 Sodium Salt is a deuterated form of Montelukast Sodium, a leukotriene receptor antagonist. This compound is primarily used in the treatment of asthma and allergic rhinitis. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and prolong the half-life of the drug in the body.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Montelukast-d6 Sodium Salt involves several steps, starting from the preparation of the deuterated intermediates. The key steps include:

Deuteration of Starting Materials: The initial step involves the deuteration of specific starting materials to introduce deuterium atoms.

Formation of the Quinoline Derivative: The deuterated intermediates are then used to synthesize the quinoline derivative, a crucial component of Montelukast-d6.

Coupling Reactions: The quinoline derivative undergoes coupling reactions with other deuterated intermediates to form the final Montelukast-d6 structure.

Salt Formation: The final step involves the conversion of Montelukast-d6 to its sodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted to ensure the consistent quality of the deuterated intermediates.

Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions: Montelukast-d6 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert the compound into reduced forms, which may have different pharmacological properties.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products:

科学的研究の応用

Montelukast-d6 Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Montelukast Sodium.

Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.

Medicine: Utilized in clinical research to develop new formulations and delivery methods for asthma and allergy treatments.

Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.

作用機序

Montelukast-d6 Sodium Salt exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor. This inhibition prevents leukotriene-mediated bronchoconstriction, inflammation, and mucus production, which are key factors in asthma and allergic rhinitis. The deuterium atoms enhance the metabolic stability of the compound, leading to prolonged action and improved therapeutic outcomes.

類似化合物との比較

Montelukast Sodium: The non-deuterated form of Montelukast-d6 Sodium Salt, widely used in asthma and allergy treatments.

Zafirlukast: Another leukotriene receptor antagonist used for similar indications.

Pranlukast: A leukotriene receptor antagonist with a similar mechanism of action.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and prolong its half-life compared to non-deuterated Montelukast Sodium. This makes it a valuable compound for research and therapeutic applications.

生物活性

Montelukast-d6 sodium salt is a deuterated form of montelukast, a well-known cysteinyl leukotriene receptor antagonist. This compound is primarily utilized in research settings as an internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its unique isotopic labeling enhances its stability and detection capabilities, making it a valuable tool in pharmacokinetic studies and drug development.

- Molecular Formula : C35H29ClD6N O3S

- Molecular Weight : 614.2 g/mol

- CAS Number : 2673270-26-1

Montelukast-d6 functions by selectively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. This receptor is implicated in various inflammatory processes, particularly in asthma and allergic rhinitis. The compound exhibits a potent inhibitory concentration (IC50) of approximately 4.9 nM in human embryonic kidney cells expressing the CysLT1 receptor, demonstrating its strong affinity for this target . Importantly, it has a significantly lower affinity for the CysLT2 receptor (IC50 > 10,000 nM), indicating its selectivity .

In Vitro Studies

In vitro studies have shown that Montelukast-d6 effectively inhibits bronchoconstriction induced by leukotriene D4 (LTD4). The effective dose (ED50) required to achieve this inhibition in animal models is approximately 69 nmol/kg when administered orally . Additionally, it has been demonstrated to reduce eosinophil infiltration in bronchoalveolar lavage fluid during allergic reactions, highlighting its potential therapeutic effects in managing asthma .

In Vivo Studies

Montelukast-d6 has been tested in various animal models to evaluate its efficacy in treating airway hyperresponsiveness. For example, it was shown to inhibit ovalbumin-induced airway hyperresponsiveness and decrease the number of total cells and eosinophils present in bronchoalveolar lavage fluid when administered at doses of 3 and 10 mg/kg . These findings suggest that Montelukast-d6 not only blocks leukotriene-induced effects but also mitigates the overall inflammatory response associated with allergic asthma.

Pharmacokinetics

The pharmacokinetics of Montelukast-d6 have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Following oral administration, approximately 86% of radioactivity from radiolabeled montelukast was recovered in fecal collections over five days, with minimal renal clearance (<0.2%) . The compound undergoes extensive first-pass metabolism, primarily via cytochrome P450 enzymes CYP2C8 (72%), CYP3A4 (16%), and CYP2C9 (12%) .

Case Study 1: Pediatric Formulations

A study evaluated the performance of montelukast formulations across different age groups using physiologically-based pharmacokinetic (PBPK) modeling. The results indicated that montelukast's bioavailability is consistent across adult and pediatric populations, with a relative contribution from metabolic clearance being adapted according to age-related physiological changes . This study underscores the importance of understanding drug behavior across diverse patient demographics.

Case Study 2: Drug Interaction Studies

Another case study focused on the interactions between montelukast and various co-administered medications. It was found that co-administration with certain vehicles could significantly alter drug exposure levels in infants, emphasizing the need for careful consideration of formulation characteristics when developing pediatric medications .

Comparative Analysis with Other Leukotriene Receptor Antagonists

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Montelukast | C35H29ClNO3S | Cysteinyl leukotriene receptor antagonist | Non-deuterated form |

| Zafirlukast | C24H25ClN2O4S | Cysteinyl leukotriene receptor antagonist | Different structure; less selective |

| Pranlukast | C22H23ClN2O4S | Cysteinyl leukotriene receptor antagonist | Shorter half-life |

Montelukast-d6's deuterated form allows for enhanced detection methods while retaining a pharmacological profile similar to non-deuterated montelukast. This makes it particularly useful for research applications aimed at understanding drug metabolism and interactions.

特性

IUPAC Name |

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBRXGCXUHRJY-KSWPWUDBSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClNNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。